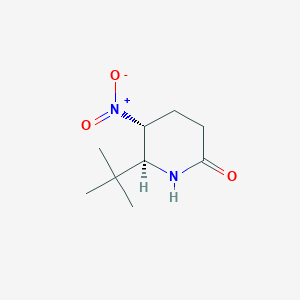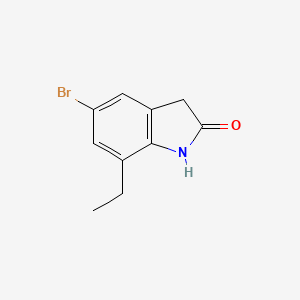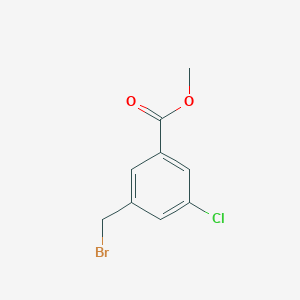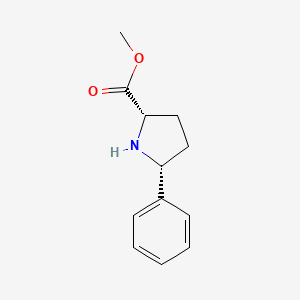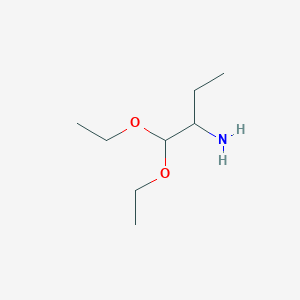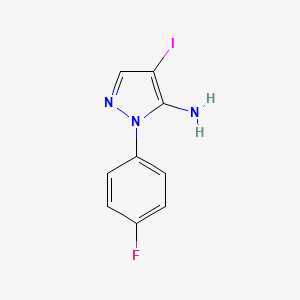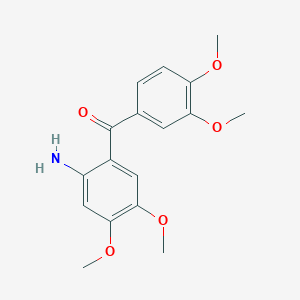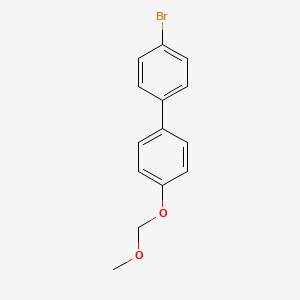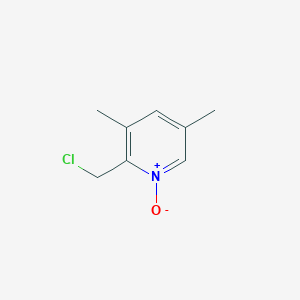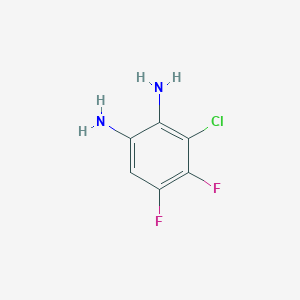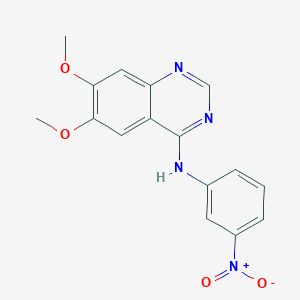
6,7-二甲氧基-N-(3-硝基苯基)喹唑啉-4-胺
描述
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine , also known by its chemical formula C₁₆H₁₃N₅O₄ , is a synthetic organic compound. It belongs to the class of quinazoline derivatives and exhibits interesting pharmacological properties. Quinazolines are privileged scaffolds in medicinal chemistry, often found in physiologically active agents, including anticancer compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the dimethoxy and nitrophenyl substituents onto the quinazoline core. While specific synthetic routes may vary, the general strategy includes condensation reactions, cyclization, and subsequent functional group modifications. Researchers have explored various synthetic pathways to access this compound and its analogs .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine consists of a quinazoline ring system with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 3). The compound’s chemical structure is crucial for understanding its biological activity and interactions with cellular targets. Refer to Figure 1 for an illustration of the molecular structure .
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior play a pivotal role in its pharmacological properties. Researchers have investigated its reactions with various nucleophiles, electrophiles, and metal catalysts. These reactions provide insights into potential modifications for structure-activity relationship studies and drug design .
Physical And Chemical Properties Analysis
科学研究应用
抗疟疾药物先导
喹唑啉,包括 6,7-二甲氧基喹唑啉-2,4-二胺等衍生物,已显示出在治疗包括疟疾在内的各种疾病方面的潜力。这些化合物的合成和评估导致了具有高抗疟疾活性的有希望的药物先导的发现。一种特定的化合物,6,7-二甲氧基-N4-(1-苯乙基)-2-(吡咯烷-1-基)喹唑啉-4-胺 (SSJ-717),因其高抗疟疾潜力而被发现 (Mizukawa 等,2021)。
抗结核活性
4-苯胺基喹啉和 4-苯胺基喹唑啉已被筛选出作为结核分枝杆菌抑制剂的潜力。重点关注 6,7-二甲氧基喹啉环,它在抑制结核病中起关键作用。一种化合物,6,7-二甲氧基-N-(4-((4-甲基苄基)氧基)苯基)喹啉-4-胺,表现出显着的最小抑菌浓度 (MIC) 值,表明其作为抗结核剂的潜力 (Asquith 等,2019)。
和弦瘤中的 EGFR 抑制
基于喹唑啉的激酶抑制剂,包括 6,7-二甲氧基喹唑啉衍生物,已被用于靶向非小细胞肺癌 (NSCLC) 和和弦瘤。这些化合物已有效地结合了表皮生长因子受体 (EGFR),并在 NSCLC 和和弦瘤的细胞模型中显示出活性。一种特定的化合物,6,7-二甲氧基-N-(4-((4-甲基苄基)氧基)苯基)喹啉-4-胺,被发现是 UCH-2 和弦瘤细胞系的有效抑制剂 (Asquith 等,2019)。
抗肿瘤活性
喹唑啉衍生物,包括 6,7-二甲氧基变体,已被合成并显示出具有抗肿瘤活性。一项研究集中于合成 4-(3'-氯苯胺)-6-甲氧基喹唑啉衍生物,并发现其中一些化合物在体外对 Bcap-37 细胞表现出抗增殖活性 (Gui-ping, 2012)。
安全和危害
As with any chemical compound, safety precautions are crucial during handling and experimentation. Researchers should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data (such as toxicity, carcinogenicity, and environmental impact) should be assessed based on experimental results and literature reports .
属性
IUPAC Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLGBIMSTYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)
